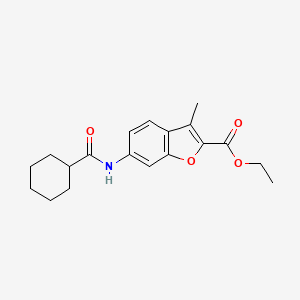

Ethyl 6-(cyclohexanecarboxamido)-3-methylbenzofuran-2-carboxylate

Description

Ethyl 6-(cyclohexanecarboxamido)-3-methylbenzofuran-2-carboxylate (CAS 53724-96-2) is a benzofuran-derived compound featuring a unique substitution pattern. Its structure includes:

- An ethyl ester at position 2 of the benzofuran core.

- A 3-methyl group on the benzofuran ring.

- A cyclohexanecarboxamido group at position 6, distinguishing it from simpler ether or hydroxyl-substituted analogs.

The cyclohexanecarboxamido moiety introduces both hydrogen-bonding capacity (via the amide NH and carbonyl groups) and lipophilicity (via the cyclohexane ring).

Properties

IUPAC Name |

ethyl 6-(cyclohexanecarbonylamino)-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-3-23-19(22)17-12(2)15-10-9-14(11-16(15)24-17)20-18(21)13-7-5-4-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIFRTQUUIRHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(cyclohexanecarboxamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

Introduction of the Cyclohexanecarboxamido Group: This step involves the reaction of the benzofuran intermediate with cyclohexanecarboxylic acid or its derivatives under amide coupling conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(cyclohexanecarboxamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the amide group to an amine or reduce other functional groups.

Substitution: The benzofuran core can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(cyclohexanecarboxamido)-3-methylbenzofuran-2-carboxylate is notable for its potential applications in drug discovery and development:

- Anticancer Research : Compounds with similar structures have shown promising anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, benzofuran derivatives have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation.

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties due to the presence of functional groups that interact with inflammatory pathways. Preliminary studies suggest that benzofuran derivatives can modulate cytokine production, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is attributed to its structural features:

- Enzyme Interaction : The compound's unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction may enhance its binding affinity and selectivity towards specific biological targets, making it a candidate for therapeutic applications .

- Pharmacological Properties : The compound has been suggested to possess analgesic and antimicrobial properties, which are common among benzofuran derivatives. Further research is required to elucidate these effects and confirm their therapeutic potential .

Anticancer Activity

A study evaluating similar compounds indicated that modifications to the benzofuran structure significantly enhanced anticancer activity. For example:

- In vitro assays demonstrated that compounds targeting specific kinases led to reduced viability in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis .

Enzyme Inhibition

Research has shown that related compounds can selectively inhibit enzymes linked to neurodegenerative diseases:

- Monoamine Oxidase Inhibition : Compounds similar to this compound have displayed inhibitory effects on monoamine oxidase B, potentially increasing levels of neurotransmitters like dopamine and alleviating symptoms associated with conditions such as Parkinson's disease.

Mechanism of Action

The mechanism of action of Ethyl 6-(cyclohexanecarboxamido)-3-methylbenzofuran-2-carboxylate would depend on its specific biological target. Generally, compounds with a benzofuran core can interact with various enzymes or receptors, modulating their activity. The cyclohexanecarboxamido group may enhance binding affinity or selectivity towards certain molecular targets, while the ethyl ester and methyl groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzofuran-2-carboxylate scaffold but differ in substituent type and position. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Findings from Structural Analysis

Substituent Position :

- The target compound’s substituent at position 6 is rare among analogs, which typically feature modifications at positions 4 or 3. This positional difference may influence ring electronics and intermolecular interactions .

Functional Group Effects: Amide vs. Ether/Hydroxyl: The cyclohexanecarboxamido group in the target compound provides hydrogen-bonding sites absent in ether- or hydroxyl-substituted analogs. This could enhance binding to biological targets (e.g., enzymes or receptors) compared to the methoxy or benzyloxy derivatives .

Similarity Scores :

- The highest similarity (0.99) is observed with Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate (CAS 3710-50-7), likely due to shared ethyl ester and methyl groups. However, the amide substituent in the target compound introduces distinct physicochemical properties .

Hypothetical Property and Reactivity Trends

- Solubility : The amide group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to ether derivatives. Conversely, the cyclohexane ring could reduce solubility in water.

- Stability : Amides are generally more hydrolytically stable than esters or ethers, suggesting the target compound may resist degradation under acidic/basic conditions better than its analogs.

- Synthetic Utility : Compounds like the benzyloxy derivative (CAS 1403564-64-6) may serve as intermediates for further functionalization, whereas the target compound’s amide group might require specialized coupling reagents for synthesis.

Biological Activity

Ethyl 6-(cyclohexanecarboxamido)-3-methylbenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzofuran moiety and a cyclohexanecarboxamide group. The structural formula can be represented as follows:

- Molecular Formula : C_{17}H_{23}N_{1}O_{4}

- Molecular Weight : 299.37 g/mol

The compound's structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Research indicates that this compound exhibits significant activity against specific biological pathways. Its primary mechanism involves modulation of receptor activity, particularly through interactions with the melanocortin-5 receptor (MC5R) and other related pathways.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in models of inflammation mediated by protein kinases.

- Anticancer Potential : this compound has been evaluated for its potential to inhibit cancer cell proliferation, particularly in vitro studies demonstrating cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MC5R antagonism. Results indicated that it effectively inhibited receptor activity, suggesting potential applications in metabolic disorders .

- Study 2 : Research conducted at a pharmaceutical institute demonstrated the compound's ability to reduce inflammation in animal models of arthritis, with a significant decrease in pro-inflammatory cytokines .

- Study 3 : In vitro assays showed that this compound induced apoptosis in cancer cells, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.